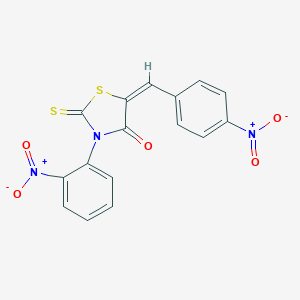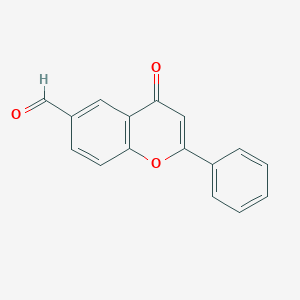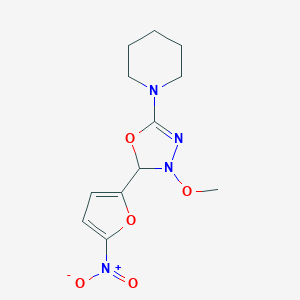![molecular formula C44H62N4O4S2 B304574 N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide, commonly known as DCB-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-M is a member of the sulfonamide family of compounds and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DCB-M has been found to exhibit significant inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been found to exhibit significant binding affinity for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
DCB-M has been found to exhibit unique biochemical and physiological effects. It has been found to exhibit significant inhibitory effects on the activity of certain enzymes, which may have potential applications in the development of new drugs for the treatment of various diseases. DCB-M has also been found to exhibit significant binding affinity for certain receptors, which may have potential applications in the development of new drugs for the treatment of various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DCB-M has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized using a multi-step process. DCB-M is also highly soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, DCB-M also has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. It is also a highly potent compound, which may require careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on DCB-M. One potential direction is the development of new drugs based on the unique biochemical and physiological effects of DCB-M. Another potential direction is the study of the mechanism of action of DCB-M, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of DCB-M for use in lab experiments.
Synthesemethoden
DCB-M can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine to form N-decyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4,5-dicyano-2-(decylsulfamoylmethyl)benzyl chloride to form DCB-M.
Wissenschaftliche Forschungsanwendungen
DCB-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant potential in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases. DCB-M has also been studied for its potential applications in the field of biochemistry, where it has been found to exhibit unique biochemical effects.
Eigenschaften
Produktname |
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C44H62N4O4S2 |
Molekulargewicht |
775.1 g/mol |
IUPAC-Name |
N-decyl-N-[[4,5-dicyano-2-[[decyl-(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C44H62N4O4S2/c1-5-7-9-11-13-15-17-19-29-47(53(49,50)43-25-21-37(3)22-26-43)35-41-31-39(33-45)40(34-46)32-42(41)36-48(30-20-18-16-14-12-10-8-6-2)54(51,52)44-27-23-38(4)24-28-44/h21-28,31-32H,5-20,29-30,35-36H2,1-4H3 |
InChI-Schlüssel |
PRXHPMMTOBALCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CC1=C(C=C(C(=C1)C#N)C#N)CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCCCCCCCN(CC1=CC(=C(C=C1CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)C#N)C#N)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)




![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
